molecular formula C20H33N3O2 B5966388 1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol

1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol

Cat. No. B5966388
M. Wt: 347.5 g/mol
InChI Key: RSOJNJWMYQHNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol, also known as EPPPI, is a chemical compound that has been extensively studied in scientific research due to its potential as a pharmacological agent. It belongs to the class of beta-blockers and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol acts as a beta-blocker by binding to beta-adrenergic receptors in the body, which are responsible for regulating heart rate, blood pressure, and other physiological functions. By blocking the action of these receptors, 1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol can reduce heart rate and blood pressure, making it an effective treatment for hypertension and other cardiovascular conditions. 1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol has also been shown to have anxiolytic effects, likely due to its ability to modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Biochemical and Physiological Effects
1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol has a variety of biochemical and physiological effects, including reducing heart rate and blood pressure, modulating GABA activity in the brain, and inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol in lab experiments is its well-established mechanism of action, which allows researchers to study its effects on specific physiological processes. However, 1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol also has some limitations, including its relatively low potency compared to other beta-blockers, and its potential for off-target effects due to its binding to other receptors in addition to beta-adrenergic receptors.

Future Directions

There are many potential future directions for research on 1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol. One area of interest is its potential use in cancer therapy, where it may be combined with other drugs to enhance its anticancer effects. Another area of interest is its potential use in the treatment of anxiety disorders, where it may be studied further to determine its efficacy and safety. Additionally, researchers may continue to investigate the biochemical and physiological effects of 1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol to better understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol involves several steps, starting with the reaction of 1-(4-ethyl-1-piperazinyl)propan-1-one with 3-(1-pyrrolidinylmethyl)phenol in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then reacted with 2-chloro-1-(3-phenoxypropyl)benzene to form 1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol. The purity and yield of 1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol can be improved through various purification techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol has been studied extensively in scientific research due to its potential as a pharmacological agent. It has been shown to have a variety of applications, including as a beta-blocker for the treatment of hypertension, as an antiarrhythmic agent for the treatment of cardiac arrhythmias, and as a potential treatment for anxiety disorders. 1-(4-ethyl-1-piperazinyl)-3-[3-(1-pyrrolidinylmethyl)phenoxy]-2-propanol has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[3-(pyrrolidin-1-ylmethyl)phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O2/c1-2-21-10-12-23(13-11-21)16-19(24)17-25-20-7-5-6-18(14-20)15-22-8-3-4-9-22/h5-7,14,19,24H,2-4,8-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOJNJWMYQHNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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